molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5

Imidazo[1,5-a]pyridine

Cat. No. B1214698
CAS RN: 274-47-5
M. Wt: 118.14 g/mol
InChI Key: JMANUKZDKDKBJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine and its derivatives has been a significant area of research. Various methodologies have been developed to synthesize these compounds, including transition metal catalysis and metal-free approaches. Site-selective C-H functionalization of imidazo[1,5-a]pyridines has been achieved, enabling the functionalization at various carbon atoms on the scaffold (Shankar et al., 2023).

Scientific Research Applications

Therapeutic Agent Development

Imidazo[1,5-a]pyridine is recognized as a significant structural component in medicinal chemistry due to its broad range of applications. It serves as a key scaffold in developing diverse therapeutic agents, including anticancer, antimicrobial, antiviral, antidiabetic, and more. This heterocyclic ring has been instrumental in discovering novel compounds and constructing potential drug-like chemical libraries for biological screening, leading to the development of new therapeutic agents (Deep et al., 2016).

Fluorescent Probes for Cell Membrane Studies

In chemical biology and sensor development, this compound-based fluorophores have shown significant promise. Their compact shape and remarkable photophysical properties make them suitable as cell membrane probes. These fluorophores can intercalate into lipid bilayers, aiding in studies related to membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Advances in Synthesis Methods

Research has focused on developing efficient synthetic methodologies for imidazo[1,5-a]pyridines, a key component in pharmaceuticals and agrochemicals. Recent advancements include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, providing convenient access to this compound from readily available materials (Ramana Reddy et al., 2022).

N-Heterocyclic Carbenes

The this compound skeleton offers a versatile platform for generating stable N-heterocyclic carbenes. These have been synthesized and characterized, presenting new opportunities in the field of chemistry (Alcarazo et al., 2005).

Antitumor Applications

This compound-based analogs have emerged as potential candidates for anticancer therapy. These compounds have demonstrated inhibition against various tumor cell lines, with some analogs currently undergoing human clinical trials (Goel et al., 2016).

Green Synthetic Approaches

Recent advances in green chemistry have led to environmentally friendly synthetic approaches for this compound. These methods focus on reducing hazardous chemicals and energy consumption, employing techniques like microwave-assisted synthesis and solvent-free reactions (Patel et al., 2023).

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It’s known that this class of compounds can play anti-cancer roles by binding and inhibiting certain proteins .

Biochemical Pathways

This compound-based compounds have been used as cell membrane probes, contributing to the study of membrane dynamics, hydration, and fluidity . These factors are important for monitoring cellular health and exploring crucial biochemical pathways .

Pharmacokinetics

One related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

This compound exhibits a wide range of biological activities, including antiulcer, anticonvulsant, anti-protozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Action Environment

This compound-based compounds have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Their compact shape along with remarkable photophysical properties make them suitable candidates as cell membrane probes . The interaction of these compounds with the lipid bilayer of cell membranes has been tested, showing successful intercalation .

properties

IUPAC Name

imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-9-6-8-5-7(9)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMANUKZDKDKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297970
Record name Imidazo[1,5-a]pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

274-47-5
Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Synthesis routes and methods I

Procedure details

To 13.6 g. of 2-formamidomethylpyridine in a round-bottom flask is added 25 ml. of phosphorous oxychloride. Following the exothermic reaction, the reaction mixture is cooled to room temperature, and quenched on crushed ice. The aqueous mixture is treated with sufficient 20% aqueous sodium hydroxide solution to provide a pH of 9-10, and the liberated product extracted into chloroform (3 × 300 ml.). The extracts are combined, dried over sodium sulfate and concentrated to a light brown oil, 14.0 g.
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Synthesis routes and methods II

Procedure details

A mixture of 32.4 g. of 2-aminomethylpyridine and 96 ml. of 97% formic acid is heated under reflux for 3.5 hrs. The resulting solution is subjected to vacuum distillation, the desired product, 2-formamidomethylpyridine, being isolated as a yellow oil crystallizes to a solid having a melting point at about room temperature.
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Synthesis routes and methods III

Procedure details

A solution of 5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine (1.0 g) in 2N sodium hydroxide (30 ml) is heated under reflux for 15 hours, acidified with concentrated sulfuric acid and filtered to yield 5-[p-carboxymethyl)phenethyl]imidazo[1,5-a]pyridine.
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5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to access Imidazo[1,5-a]pyridines?

A1: Numerous methods exist to synthesize Imidazo[1,5-a]pyridines, with recent advances focusing on efficiency and versatility. Some prominent approaches include:

  • Cyclocondensation: This classic approach utilizes 2-aminopyridines and α-haloketones as starting materials. []
  • Multicomponent Reactions: The Ugi-azide four-component reaction (Ugi-4CR) provides a powerful tool for accessing diverse Imidazo[1,5-a]pyridine analogues. [, ]
  • Oxidative Cyclization: Metal-catalyzed and metal-free oxidative coupling reactions enable the direct construction of the this compound core from readily available precursors. [, , , , , ]
  • Direct Nitrogen Interception: This novel methodology allows for the incorporation of nitrogen directly from chitin/chitosan, providing access to unique this compound derivatives. []

Q2: Can you describe the basic structure and spectroscopic characteristics of this compound?

A2: this compound comprises a fused pyridine and imidazole ring system. Key spectroscopic features include:

  • NMR Spectroscopy: Distinct proton and carbon signals for the aromatic rings are observed, enabling structural elucidation. [, , , ]
  • Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight confirm the identity of synthesized Imidazo[1,5-a]pyridines. [, , ]
  • IR Spectroscopy: Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings are present. [, , ]

Q3: How does the substitution pattern on the this compound core affect its fluorescence properties?

A: Substitution patterns significantly impact the fluorescence properties of Imidazo[1,5-a]pyridines. For instance, alkynylated Imidazo[1,5-a]pyridines exhibit fluorescence maxima ranging from 458-560 nm with quantum yields between 0.08 and 0.26 in chloroform. [] Introducing electron-donating or -withdrawing substituents on the arylalkynyl group results in a linear correlation with fluorescence wavelengths. [, , ]

Q4: What catalytic applications have been explored for Imidazo[1,5-a]pyridines?

A4: Imidazo[1,5-a]pyridines have shown promise as ligands in various catalytic reactions:

  • Hydroamination: Titanium complexes supported by this compound-containing pyrrolyl ligands effectively catalyze the hydroamination of alkynes. []
  • Polymerization: Similar titanium complexes display activity in the ring-opening polymerization of ε-caprolactone. []
  • C-H Activation: this compound ligands, particularly those bearing a sulfonate group, enable efficient palladium-catalyzed C-H bond activation for norbornene polymerization. []

Q5: How has computational chemistry been employed in understanding this compound chemistry?

A5: Computational studies have proven valuable in elucidating various aspects of this compound chemistry, including:

  • Structure-Property Relationships: Time-dependent density functional theory (TDDFT) calculations help rationalize the photophysical properties and electronic structures of this compound derivatives, providing insights into the effects of substituents and modifications. [, ]
  • Mechanistic Investigations: Computational methods offer valuable tools for probing reaction mechanisms, such as the role of radical intermediates in oxidative amination reactions leading to Imidazo[1,5-a]pyridines. []
  • Molecular Docking: Docking studies enable the exploration of potential binding modes of this compound-based inhibitors with target proteins, providing insights into their structure-activity relationships. []

Q6: What are the key biological activities associated with Imidazo[1,5-a]pyridines?

A6: Imidazo[1,5-a]pyridines exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry:

  • Cysteine Protease Inhibition: this compound derivatives have shown promising inhibitory activity against cysteine proteases, particularly papain. These compounds exhibit Ki values in the micromolar range, suggesting their potential as therapeutic agents for diseases associated with cysteine protease dysregulation. [, ]
  • Antitumor Activity: Titanium complexes incorporating this compound ligands demonstrate cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. []
  • Antibacterial Activity: Imidazo[1,5-a]pyridines display inhibitory activity against both Gram-positive and Gram-negative bacteria, making them promising leads for the development of new antibacterial agents. []

Q7: How does the structure of this compound derivatives influence their biological activity?

A7: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the biological activity of Imidazo[1,5-a]pyridines:

  • Substituent Effects: The nature and position of substituents on the this compound core significantly affect potency, selectivity, and the type of biological activity exhibited. [, ] For example, electron-donating groups on the arylalkynyl side chain generally enhance fluorescence quantum yields. []
  • Metal Coordination: The coordination of metal ions to this compound ligands can dramatically alter their biological properties. For instance, copper(II) complexes of Imidazo[1,5-a]pyridines have been explored as optical imaging probes for l-cysteine in cancer cells. []
  • Conjugation with Pharmacophores: Conjugating Imidazo[1,5-a]pyridines with other pharmacophores, such as pyrrolidine dithiocarbamate (PDTC), can enhance their antitumor activity. []

Q8: What applications of Imidazo[1,5-a]pyridines have been explored in materials science?

A8: Imidazo[1,5-a]pyridines are gaining increasing attention in materials science due to their unique properties:

  • Luminescent Materials: this compound derivatives, particularly those with extended conjugation or metal coordination, exhibit promising luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensing. [, , , ]
  • Coordination Polymers: The ability of Imidazo[1,5-a]pyridines to act as bridging ligands allows for the construction of coordination polymers with diverse structures and potential applications in gas storage, catalysis, and sensing. []

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